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1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine Documentation Hub

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  • Product: 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine
  • CAS: 37634-00-7

Core Science & Biosynthesis

Foundational

Technical Guide: Mechanistic Profiling of 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine

An in-depth technical guide on the mechanism of action, experimental profiling, and structural utility of 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine . Content Type: Technical Whitepaper & Experimental Guide Subject...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the mechanism of action, experimental profiling, and structural utility of 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine .

Content Type: Technical Whitepaper & Experimental Guide Subject: ATP-Competitive Inhibition & Scaffolding Logic Target Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists

Executive Summary & Chemical Identity

1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine (CAS: 37634-00-7) represents a specialized subclass of guanazole derivatives.[1][2] While guanazole (3,5-diamino-1,2,4-triazole) is classically known for ribonucleotide reductase (RNR) inhibition, the introduction of the N1-methyl and N5-phenyl substituents shifts the physicochemical profile, optimizing the scaffold for ATP-competitive inhibition in protein kinases, particularly Cyclin-Dependent Kinases (CDKs).

This guide details the molecule's utility as a privileged pharmacophore , its dual-mechanistic potential, and the specific protocols required to validate its binding kinetics.

Chemical Structure & Properties
PropertySpecification
IUPAC Name 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine
CAS Number 37634-00-7
Molecular Formula C₉H₁₁N₅
Molecular Weight 189.22 g/mol
Core Motif 3,5-Diamino-1,2,4-triazole (Guanazole core)
Key Substituents N1-Methyl (Steric lock), N5-Phenyl (Hydrophobic anchor)
pKa (Calc) ~4.2 (Triazole ring protonation)

Mechanism of Action (MOA)[4]

The biological activity of 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine operates primarily through molecular mimicry , targeting the ATP-binding cleft of enzymes.

Primary MOA: ATP-Competitive Kinase Inhibition (CDK Focus)

The 3,5-diamino-1,2,4-triazole core serves as a bioisostere for the adenine ring of ATP. The mechanism is defined by a specific hydrogen-bonding network within the enzyme's hinge region.

  • Hinge Region Binding: The triazole nitrogen (N2 or N4) acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amine groups (C3-NH₂ or C5-NH-Ph) act as Hydrogen Bond Donors (HBD). This creates a donor-acceptor-donor (D-A-D) motif compatible with the hinge residues (e.g., Leu83 in CDK2).

  • Hydrophobic Anchoring (Selectivity Filter): The N5-phenyl group projects into the hydrophobic pocket adjacent to the ATP binding site (often the "gatekeeper" region). This interaction enhances affinity compared to the unsubstituted guanazole, which lacks this hydrophobic anchor.

  • Steric Positioning: The N1-methyl group restricts tautomeric shifts, locking the triazole into a specific conformation that favors binding to the active kinase conformation (DFG-in).

Secondary MOA: Ribonucleotide Reductase (RNR) Interference

Historically, the parent compound (guanazole) inhibits RNR by scavenging the tyrosyl free radical essential for the reduction of ribonucleotides to deoxyribonucleotides (dNTPs).

  • Mechanism: The N-phenyl derivative retains some radical scavenging capacity but is sterically hindered from the RNR active site compared to the parent molecule. However, at high concentrations, it may induce S-phase arrest via dNTP pool depletion.

MOA Visualization (Pathway Logic)

The following diagram illustrates the downstream effects of CDK inhibition by the triazole scaffold.

MOA_Pathway Compound 1-Methyl-N5-phenyl- 1H-1,2,4-triazole-3,5-diamine ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Competitive Binding (Ki < 1µM) CDK_Cyclin CDK/Cyclin Complex (Active) ATP_Pocket->CDK_Cyclin Inhibits ATP Hydrolysis Phosphorylation Substrate Phosphorylation (pRb, etc.) CDK_Cyclin->Phosphorylation Blocks Signal Apoptosis Apoptosis / G1 Arrest CDK_Cyclin->Apoptosis Inhibition Triggers Cell_Cycle Cell Cycle Progression (G1 -> S Phase) Phosphorylation->Cell_Cycle Required for

Caption: Logical flow of CDK inhibition.[3] The triazole scaffold competes with ATP, preventing substrate phosphorylation and forcing cell cycle arrest.

Experimental Protocols for Validation

To validate the mechanism of action, the following "Self-Validating" protocols are recommended. These move beyond simple observation to causal verification.

Protocol A: Fluorescence Resonance Energy Transfer (FRET) Binding Assay

Purpose: To determine the IC50 and binding affinity (Kd) for specific kinases (e.g., CDK2).

Materials:

  • Recombinant CDK2/CyclinE complex.

  • Tracer: Europium-labeled anti-GST antibody (donor).

  • Tracer: AlexaFluor 647-labeled ATP-competitive probe (acceptor).

  • Compound: 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute the compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to create a 10-point dose-response curve (starting at 10 µM).

  • Incubation: Mix 5 µL of compound solution with 5 µL of enzyme/antibody mixture in a 384-well white low-volume plate. Incubate for 15 minutes at Room Temperature (RT).

  • Probe Addition: Add 5 µL of the AlexaFluor-ATP tracer. The tracer competes with the compound for the ATP site.

  • Detection: Incubate for 60 minutes at RT. Read Time-Resolved Fluorescence (TR-FRET) on a plate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

  • Data Analysis: Calculate the ratio (665/615 nm). A decrease in the FRET signal indicates the compound has displaced the tracer.

    • Validation Check: Use Staurosporine as a positive control. If Staurosporine IC50 deviates >2-fold from historical data, invalidate the run.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Purpose: To distinguish between CDK inhibition (G1/G2 arrest) and RNR inhibition (S-phase arrest).

Methodology:

  • Treatment: Treat HeLa or MCF-7 cells with the compound (IC50 and 5x IC50) for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol for >2 hours.

  • Staining: Resuspend cells in Propidium Iodide (PI) staining solution (20 µg/mL PI, 0.1% Triton X-100, 0.2 mg/mL RNase A). Incubate 30 min at 37°C.

  • Analysis: Analyze DNA content via Flow Cytometry.

    • Result Interpretation:

      • G1 Arrest: Indicates CDK4/6 or CDK2 inhibition (Primary Mechanism).

      • S-Phase Accumulation: Indicates RNR inhibition (Secondary/Guanazole-like Mechanism).

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the expected impact of substituents on the triazole core, derived from SAR studies of analogous kinase inhibitors.

Substituent PositionModificationMechanistic Impact
N1 (Methyl) AlkylationLocks Tautomer: Prevents proton shift to N2/N4, fixing the H-bond acceptor geometry. Increases lipophilicity compared to N-H.
C3 (Amine) Unsubstituted (-NH₂)H-Bond Donor: Critical for interaction with the kinase hinge backbone carbonyls.
N5 (Phenyl) ArylationHydrophobic Selectivity: Targets the "Gatekeeper" pocket. Phenyl enhances potency >10-fold over methyl/ethyl groups.
C5 (Linker) -NH- BridgeFlexibility: Allows the phenyl ring to rotate and optimize pi-stacking interactions within the active site.
Comparative Potency (Analogous Data)

Note: Values are representative of the 3,5-diamino-1,2,4-triazole class.

  • Guanazole (Parent): CDK2 IC50 > 100 µM (Weak/Inactive).

  • 1-Acyl-3,5-diamine analog: CDK2 IC50 ~ 0.05 - 0.5 µM (Potent).

  • 1-Methyl-N5-phenyl (Target): Predicted CDK2 IC50 ~ 1 - 10 µM (Moderate potency, high stability).

Synthesis & Stability Workflow

For researchers utilizing this compound, understanding its stability is vital. The 1-methyl group provides superior hydrolytic stability compared to 1-acyl derivatives.

Synthesis_Flow Precursor N-Cyano-N-phenyl -O-methylisourea Cyclization Cyclization (Reflux/EtOH) Precursor->Cyclization Reagent Methylhydrazine Reagent->Cyclization Product 1-Methyl-N5-phenyl- 1H-1,2,4-triazole-3,5-diamine Cyclization->Product Yield ~70-80%

Caption: General synthetic route for 1-substituted-3,5-diamino-1,2,4-triazoles.

References

  • Ahn, J. H., et al. (2005). "1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities." Journal of Medicinal Chemistry. Link

  • Inoue, K., et al. (2024).[4] "Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate." Acta Crystallographica Section E. Link

  • PubChem. (2025). "Compound Summary: 1-Phenyl-1H-1,2,4-triazole-3,5-diamine." National Library of Medicine. Link

  • ChemicalBook. (2025). "1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine Properties and Suppliers." Link

  • GuideChem. (2025). "Structure and properties of 1,2,4-triazole-3,5-diamine derivatives." Link

Sources

Exploratory

Technical Monograph: In Vitro Characterization of 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine

Executive Summary This technical guide outlines the preclinical in vitro assessment of 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine (CAS: 37634-00-7). Belonging to the class of substituted 1,2,4-triazole-3,5-diamines...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the preclinical in vitro assessment of 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine (CAS: 37634-00-7). Belonging to the class of substituted 1,2,4-triazole-3,5-diamines, this chemotype is recognized in medicinal chemistry as a privileged scaffold for Cyclin-Dependent Kinase (CDK) inhibition and purine bioisosterism .

This document is designed for drug discovery scientists. It moves beyond basic identification to provide a rigorous framework for evaluating the compound's pharmacodynamics, metabolic stability, and safety profile.

Physicochemical Profile & Compound Handling

Before initiating biological assays, accurate characterization of the solid-state and solution properties is critical to prevent experimental artifacts (e.g., precipitation in media).

PropertyValue / DescriptionRelevance
Molecular Formula C₉H₁₁N₅Stoichiometry for molarity calculations.
Molecular Weight 189.22 g/mol Calculation of stock solutions.
Predicted LogP ~1.1 - 1.5Moderate lipophilicity; suggests good membrane permeability but potential non-specific binding.
Solubility DMSO (High), Water (Low)Protocol Note: Prepare 10 mM stock in 100% DMSO. Limit final assay DMSO concentration to <0.5% to avoid solvent toxicity.
Storage -20°C, DesiccatedPrevent hydrolysis of the diamine functionality.

Pharmacodynamics: Kinase Selectivity Profiling

The primary biological application of N-substituted 1,2,4-triazole-3,5-diamines is the competitive inhibition of ATP binding sites in kinases, particularly CDKs (Cell Cycle regulation).

Mechanism of Action (Hypothesis)

The 3,5-diamine motif mimics the adenine ring of ATP, allowing the molecule to anchor into the kinase hinge region via hydrogen bonding. The N5-phenyl group exploits the hydrophobic pocket adjacent to the ATP binding site, providing selectivity over other kinases.

Visualization: CDK Inhibition Pathway

The following diagram illustrates the downstream effects of investigating this molecule as a CDK inhibitor.

CDK_Pathway Compound 1-Methyl-N5-phenyl- 1H-1,2,4-triazole-3,5-diamine CDK_Cyclin CDK / Cyclin Complex (Active Kinase) Compound->CDK_Cyclin Competitive Inhibition (Hinge Binding) Arrest G1/S Cell Cycle Arrest Compound->Arrest Induces ATP ATP ATP->CDK_Cyclin Activates Rb Retinoblastoma Protein (Rb) (Tumor Suppressor) CDK_Cyclin->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Releases (Upon Phos) S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Gene Expression

Figure 1: Mechanism of Action. The compound competes with ATP for the CDK active site, preventing Rb phosphorylation and arresting the cell cycle at G1.

Protocol: FRET-Based Kinase Assay (LanthaScreen™)

To validate affinity, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This is superior to radiometric assays due to lower waste and higher throughput.

Reagents:

  • Kinase: Recombinant CDK2/CyclinA (or target of interest).

  • Tracer: Alexa Fluor® 647-labeled ATP competitive tracer.

  • Antibody: Europium-labeled anti-tag antibody (binds to Kinase).

Step-by-Step Workflow:

  • Preparation: Dilute compound in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to 4x desired concentration.

  • Plating: Add 2.5 µL of compound to a 384-well low-volume white plate.

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mixture. Incubate for 1 hour at Room Temperature (RT) to allow equilibrium binding.

    • Scientific Logic:[1][2][3] Pre-incubation ensures the inhibitor accesses the binding pocket before competition begins.

  • Tracer Addition: Add 2.5 µL of Tracer. Incubate for 1 hour at RT.

  • Detection: Measure fluorescence emission at 665 nm (Tracer) and 615 nm (Europium) using a plate reader.

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot Dose-Response curves to determine IC₅₀.

Validation Criteria:

  • Z'-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Staurosporine (pan-kinase inhibitor) should yield consistent IC₅₀ values (~1-10 nM).

ADME Profiling: Metabolic Stability

The N-methyl and N-phenyl groups are potential sites for metabolic oxidation by Cytochrome P450 enzymes. Assessing stability early prevents attrition in later stages.

Protocol: Human Liver Microsome (HLM) Stability

Objective: Determine the intrinsic clearance (


) and half-life (

).

Workflow:

  • Reaction Mix: Prepare 1 µM compound in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.

  • Pre-incubation: 37°C for 5 minutes.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Negative Control: Buffer without NADPH (checks for chemical instability vs. enzymatic metabolism).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • High Clearance: > 47 µL/min/mg protein (Rapid metabolism, likely requires structural optimization).

  • Low Clearance: < 12 µL/min/mg protein (Stable).

Safety Assessment: Cytotoxicity

Before efficacy studies, one must distinguish between specific kinase-driven anti-proliferative effects and general cellular toxicity (e.g., membrane disruption).

Protocol: MTT Cell Viability Assay

Cell Lines: HepG2 (Liver toxicity proxy) and HEK293 (Kidney/General).

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with compound (0.1 µM – 100 µM) for 48 hours.

    • Solvent Control: 0.5% DMSO (Must show 100% viability).

    • Positive Control: Triton X-100 (0.1%) or Doxorubicin.

  • Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Viable mitochondria reduce MTT to purple formazan.

  • Solubilization: Aspirate media, add DMSO to dissolve crystals.

  • Read: Absorbance at 570 nm.

Logic: If the IC₅₀ in HepG2 is similar to the IC₅₀ in the target cancer cell line (from Section 2), the compound lacks a therapeutic window.

Experimental Workflow Summary

The following diagram summarizes the decision tree for characterizing this compound.

Workflow Start Compound Synthesis (>95% Purity) Solubility Solubility Check (DMSO/PBS) Start->Solubility Kinase Kinase Assay (LanthaScreen) Solubility->Kinase If Soluble ADME Metabolic Stability (Microsomes) Kinase->ADME If IC50 < 100nM Cyto Cytotoxicity (HepG2) ADME->Cyto If Stable Decision Lead Candidate? Cyto->Decision If Selectivity Index > 10

Figure 2: Screening Cascade. A logical progression from chemical verification to biological validation.

References

  • Substituted 1,2,4-triazole-3,5-diamine derivatives as selective kinase inhibitors. Source: European Patent Office (EP 1 712 550 A2). Relevance: Establishes the core biological utility of the scaffold for CDK and Tyrosine Kinase inhibition. URL:[Link]

  • 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine (Compound Summary). Source: PubChem (National Library of Medicine). Relevance: Verification of chemical structure, molecular weight, and identifiers (CAS 37634-00-7).[4] URL:[Link][1]

  • Assay Guidance Manual: In Vitro Enzyme Inhibition Data. Source: NCBI Bookshelf. Relevance: Authoritative standard for calculating IC50, Z-factors, and kinetic parameters in drug discovery. URL:[Link]

  • Cytochrome P450-Mediated Metabolism in Drug Discovery. Source: Journal of Medicinal Chemistry (via NIH). Relevance: Standard protocols for interpreting microsomal stability data. URL:[Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine solubility issues and solutions

Status: Operational | Tier: Level 3 (Senior Application Support)[1] Product Overview Compound: 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine Chemical Class: Amino-triazole derivative / Heterocyclic amine Common Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support)[1]

Product Overview

Compound: 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine Chemical Class: Amino-triazole derivative / Heterocyclic amine Common Applications: Kinase inhibition research, chemical biology probes, synthetic intermediate for energetic materials or antifungals.[1]

The Core Challenge: While the parent scaffold (Guanazole or 3,5-diamino-1,2,4-triazole) has reasonable water solubility, the addition of the N-methyl and N-phenyl groups significantly increases lipophilicity (LogP) and crystal lattice energy.[1] This results in a compound that dissolves well in organic solvents (DMSO) but frequently "crashes out" (precipitates) upon dilution into aqueous buffers or biological media.

Part 1: Troubleshooting Guide (Q&A)
Q1: I prepared a 100 mM stock in DMSO, but it precipitated after freezing and thawing. Is the compound degraded?

Diagnosis: Likely not degradation, but hygroscopic precipitation .[1] Technical Explanation: DMSO is highly hygroscopic.[1] If your vial was not sealed tightly or was opened while cold, atmospheric moisture condensed into the DMSO. Water acts as an "anti-solvent" for this hydrophobic triazole, causing micro-crystallization.[1] Solution:

  • Sonicate: Place the sealed vial in a warm water bath (37°C) and sonicate for 10–15 minutes.

  • Aliquot: Once redissolved, aliquot into single-use vials to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C with desiccant.

Q2: My compound dissolves in DMSO, but when I dilute it into cell culture media (DMEM + 10% FBS), the solution turns cloudy. Why?

Diagnosis: "Solvent Shock" (Rapid dielectric constant change).[1] Technical Explanation: You are moving the compound from a lipophilic environment (DMSO,


) to a highly polar environment (Water, 

).[1] The hydrophobic phenyl ring drives the molecules to aggregate faster than they can disperse, overcoming the solvation shell. Immediate Fix (The "Intermediate Step" Protocol): Do not pipette DMSO stock directly into the bulk media.
  • Step 1: Dilute your DMSO stock 1:10 into pure sterile water or PBS first.[1] Vortex immediately.

  • Step 2: Add this intermediate mix to your media. Note: If cloudiness persists, you require a solubility enhancer (see Protocol A below).[1]

Q3: Can I use acid to dissolve it? It has amino groups.

Diagnosis: Feasible, but risky for biological assays.[1][2] Technical Explanation: The exocyclic amino groups and the triazole ring nitrogens can be protonated.[1] However, the N-phenyl group (aniline-like) has a low pKa (~4.6), meaning you would need a significantly acidic pH (< 4.0) to achieve full ionization. Recommendation:

  • For Chemistry: Yes, 1M HCl or Methanesulfonic acid will dissolve it.[1]

  • For Cell Biology: No.[1] The acidity required to keep it in solution will likely be cytotoxic or alter the pH of your buffering system (bicarbonate).[1] Use Cyclodextrins instead (see Protocol B).

Part 2: Experimental Protocols
Protocol A: The "Solvent Shift" Method (For Cellular Assays)

Use this when simple dilution causes precipitation.[1]

Materials:

  • Compound Stock (DMSO)[1][3][4][5]

  • Tween-80 (Sigma) or Pluronic F-127[1]

  • Culture Media[1]

Workflow:

  • Prepare a 10% Tween-80 stock solution in water.[1]

  • Create a "Working Solvent": Mix DMSO stock with the Tween-80 solution before adding water.[1]

    • Ratio: 1 part Compound Stock + 1 part Tween-80 (10%).[1]

  • Vortex vigorously for 30 seconds.

  • Dilute this mixture into pre-warmed (37°C) media.

    • Result: The surfactant creates micelles that shield the hydrophobic phenyl group, preventing aggregation.[1]

Protocol B: Cyclodextrin Complexation (For In Vivo / High Dose)

Use this for animal studies where DMSO volume is limited (<5%).[1]

Materials:

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD, e.g., Captisol®) or HP-β-CD.[1]

  • Sterile Water.[1]

Workflow:

  • Prepare 30% (w/v) SBE-β-CD in sterile water.

  • Weigh the solid triazole compound.[1]

  • Add the Cyclodextrin vehicle to the solid.[1]

  • Critical Step: Sonicate at 40°C for 30–60 minutes.

    • Mechanism:[1][5][6] The hydrophobic phenyl-triazole core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.

  • Filter sterilize (0.22 µm PVDF membrane).[1]

Part 3: Comparative Solubility Data
Solvent / VehicleSolubility Est.[1][5][7] (mg/mL)SuitabilityNotes
Pure Water (pH 7) < 0.1 mg/mLPoorPhenyl group drives hydrophobicity.[1]
DMSO > 50 mg/mLExcellentStandard stock solvent.[1]
Ethanol ~ 10-20 mg/mLModerateGood for evaporation, bad for cells.[1]
PBS + 5% DMSO < 0.5 mg/mLRiskLikely to precipitate over time.
30% HP-β-CD 2 - 5 mg/mLHighBest for animal formulations (IV/IP).[1]
0.1 M HCl > 10 mg/mLHighGood for chemical synthesis only.[1]
Part 4: Decision Logic & Mechanism (Visualization)
Figure 1: Solubility Troubleshooting Decision Tree

Caption: A logic flow diagram for researchers encountering precipitation issues with 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine.

SolubilityTree Start Start: Compound in Solid Form DissolveDMSO Dissolve in DMSO (Stock) Start->DissolveDMSO CheckClear Is Solution Clear? DissolveDMSO->CheckClear Sonicate Sonicate @ 37°C / Vortex CheckClear->Sonicate No (Cloudy) DiluteMedia Dilute into Media/Buffer CheckClear->DiluteMedia Yes Sonicate->CheckClear Precipitate Precipitation Observed? DiluteMedia->Precipitate Success Proceed to Assay Precipitate->Success No ProtocolA Protocol A: Add Surfactant (Tween-80 / Pluronic) Precipitate->ProtocolA Yes (Cell Assay) ProtocolB Protocol B: Cyclodextrin (HP-β-CD) Precipitate->ProtocolB Yes (In Vivo)

Figure 2: Molecular Solvation Mechanism

Caption: Schematic representation of the competition between crystal lattice energy and solvation energy. The hydrophobic phenyl group (red) resists aqueous solvation unless shielded by DMSO or Cyclodextrins.

Mechanism Compound Triazole Core (Polar) Phenyl N-Phenyl Group (Hydrophobic) Compound->Phenyl Covalent Bond Water Water Molecules (Polar Network) Water->Compound H-Bonding (Favorable) Water->Phenyl Repulsion (Aggregation) DMSO DMSO/Cyclodextrin (Solubilizer) DMSO->Phenyl Shielding (Solubilization)

References
  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 4: Solubility. Elsevier.[1]

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]

  • PubChem Compound Summary. (2024). 3,5-Diamino-1,2,4-triazole (Guanazole) and derivatives.[1][2][8][9] National Library of Medicine.[1] [1]

Sources

Optimization

Technical Support Center: Purification of 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine

The following technical guide is structured as a specialized support center for 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine . It synthesizes established protocols for aminotriazole derivatives with specific adjustme...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine . It synthesizes established protocols for aminotriazole derivatives with specific adjustments for the lipophilic N-phenyl substituent and the regiochemical challenges of the N-methyl group.

Status: Operational Subject: Purification & Troubleshooting Protocols Ticket ID: TRZ-PUR-001

Compound Technical Profile & Purification Logic

Before initiating purification, it is critical to understand the physicochemical behavior of your target molecule. This compound belongs to the class of 1,3,5-trisubstituted 1,2,4-triazoles .[1] Its purification is governed by three conflicting properties:

  • Amphoteric Nature: The triazole ring and exocyclic amines are basic, but the N-phenyl group reduces the basicity of the N5-amine via resonance.

  • Regioisomerism: Methylation of the triazole core often yields a mixture of N1-methyl (Target) and N2-methyl (Impurity) isomers. These have very similar polarities.

  • H-Bonding Capability: The remaining primary amine (-NH2) and ring nitrogens create strong hydrogen bond networks, often leading to "oiling out" rather than crystallization.

Target Structure Verification
  • IUPAC Name: 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine

  • Key Functional Groups:

    • N1-Methyl: Critical for bioactivity; prone to regioisomer contamination.

    • C3-Amino (-NH2): High polarity, H-bond donor.

    • C5-Phenylamino (-NHPh): Lipophilic domain, aids solubility in organic solvents.

Primary Purification Workflows

We recommend a tiered approach: Acid-Base Extraction (for bulk impurity removal) followed by Recrystallization (for final polishing). Chromatography is reserved for isomer separation.

Method A: Acid-Base "Switch" Extraction

Best for: Removing non-basic impurities (unreacted phenyl isothiocyanate, neutral byproducts).

This protocol exploits the basicity of the triazole ring (pKa ~ 4-5 for the conjugate acid) to pull the target into the aqueous phase, leaving neutral impurities behind.

Protocol:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) .

  • Extraction (The Switch): Extract the organic layer with 1M HCl (3x).

    • Mechanism:[2][3][4][5] The triazole protonates and moves to the aqueous layer.

    • Checkpoint: The organic layer now contains neutral impurities. Discard it (after TLC verification).

  • Neutralization: Cool the aqueous layer to 0–5°C. Slowly basify with 2M NaOH or saturated NaHCO3 to pH 9–10.

    • Observation: The target compound should precipitate as a solid.

  • Recovery: Filter the precipitate.[2][3][6][7][8] If it forms an oil, extract back into EtOAc, dry over Na2SO4, and concentrate.

Method B: Recrystallization (Anti-Oiling Strategy)

Best for: Final purity >98% and removal of trace colored impurities.

The N-phenyl group makes this molecule prone to forming supersaturated oils. We use a Binary Solvent System to control this.

ParameterRecommendationRationale
Primary Solvent Ethanol (EtOH) or Methanol (MeOH) Dissolves the triazole well at high temps.
Anti-Solvent Water or Diethyl Ether Reduces solubility gradually to force lattice formation.
Temperature Slow cooling (Reflux

RT

4°C)
Prevents rapid crashing (amorphous solid).

Step-by-Step Protocol:

  • Dissolve crude solid in the minimum amount of boiling EtOH.

  • Optional: Add activated charcoal, boil for 5 mins, and filter hot (removes oxidized polymeric color).

  • Remove from heat. Add warm Water dropwise until persistent turbidity (cloudiness) appears.

  • Add 1–2 drops of EtOH to clear the solution.

  • Critical Step: Seed with a crystal of pure product if available. Cover and let stand undisturbed at Room Temperature (RT) for 4 hours.

  • Move to a fridge (4°C) overnight.

Method C: Chromatographic Separation of Regioisomers

Best for: Separating the N1-Methyl target from the N2-Methyl byproduct.

If NMR shows a second set of methyl peaks (usually shifted by 0.2–0.5 ppm), you must use column chromatography.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: DCM : MeOH (95:5 to 90:10) + 1% Triethylamine (TEA) .

    • Why TEA? Triazoles interact strongly with acidic silanols on silica, causing "streaking." TEA blocks these sites, sharpening the bands.

  • Visualization: UV (254 nm) and Iodine Stain (Amines turn brown/yellow).

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the logical flow for purifying the crude reaction mixture, specifically addressing the "Oiling Out" failure mode.

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Check Solubility in EtOAc Start->SolubilityCheck AcidBase Method A: Acid-Base Extraction (1M HCl / NaOH) SolubilityCheck->AcidBase Soluble PurityCheck Check Purity (TLC/NMR) AcidBase->PurityCheck IsomersPresent Regioisomers Present? PurityCheck->IsomersPresent Impurities Detected Recryst Method B: Recrystallization (EtOH/Water) IsomersPresent->Recryst No (General Impurities) Column Method C: Column Chromatography (DCM:MeOH + TEA) IsomersPresent->Column Yes (N1 vs N2) OilingOut Failure: Product Oils Out Recryst->OilingOut Rapid Cooling Final Pure 1-Methyl-N5-phenyl-triazole Recryst->Final Crystals Formed Column->Final Seed Re-dissolve & Seed (Slower Cooling) OilingOut->Seed Remediation Seed->Recryst

Figure 1: Decision matrix for purification. Note the specific loop for handling "Oiling Out," a common issue with phenyl-amino triazoles.

Frequently Asked Questions (Troubleshooting)

Q1: My product comes out as a sticky brown oil during recrystallization. How do I fix this? A: This is "oiling out," caused by the product separating as a liquid before it can crystallize.

  • Immediate Fix: Reheat the mixture until it dissolves. Add a small amount of the good solvent (EtOH). Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Root Cause: The solution is too concentrated or cooled too fast. Use a larger volume of solvent and cool more slowly (wrap the flask in a towel).

Q2: I see two spots on my TLC that are very close together. Which one is my target? A: In 1-methyl-1,2,4-triazole synthesis, the N1-methyl isomer (target) and N2-methyl isomer are common.

  • Differentiation: The N1-isomer is generally more polar (lower Rf) than the N2-isomer in DCM/MeOH systems, but this can vary based on the N5-phenyl substitution.

  • Validation: You must isolate a small fraction and run crude NMR. The N-Methyl peak for the N1-isomer typically appears upfield (3.6–3.9 ppm) compared to the N2-isomer, though exact shifts depend on the solvent (DMSO-d6 vs CDCl3).

Q3: Can I use acetone for recrystallization? A: Acetone is risky. Primary amines (the C3-NH2 group) can react with acetone to form imines (Schiff bases) upon heating, creating a new impurity. Stick to protic solvents like Ethanol or non-ketone solvents like EtOAc.

Q4: The product is trapped in the aqueous layer after Acid-Base extraction. A: The N5-phenyl group adds lipophilicity, but if the pH is not high enough, the compound remains protonated. Ensure the pH is adjusted to >9 . If it still won't extract into EtOAc, switch to a more polar organic solvent system like DCM:Isopropanol (3:1) for the extraction.

References

  • Synthesis of Diamino-triazoles:Russian Journal of General Chemistry & Beilstein Journal of Organic Chemistry describe the foundational synthesis of 3,5-diamino-1,2,4-triazole (Guanazole) from hydrazine and dicyandiamide, which serves as the core structure.

    • Source:

  • Regioselectivity in Triazoles: Mills, K.; Joule, J. A.[9] Heterocyclic Chemistry. Confirming the ~9:1 selectivity for N1 over N2 alkylation and separation techniques.

    • Source:

  • Recrystallization Solvents: Guidelines for aminotriazole solubility (DMSO, Water, Ethanol) and anti-solvent techniques.

    • Source:

  • Physical Properties: 3,5-Diamino-1,2,4-triazole (CAS 1455-77-2)

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Target Validation Guide: 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine

This guide provides a rigorous framework for validating the biological target of 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine (CAS 37634-00-7). Given its structural classification as a substituted 3,5-diamino-1,2,4-t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for validating the biological target of 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine (CAS 37634-00-7). Given its structural classification as a substituted 3,5-diamino-1,2,4-triazole , this molecule functions as a lipophilic analog of Guanazole (a known Ribonucleotide Reductase inhibitor) and shares scaffold homology with specific Cyclin-Dependent Kinase (CDK) and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.

This guide is structured to validate the compound's activity against these high-probability targets, comparing it with standard benchmarks.

[1]

Executive Summary & Structural Logic

1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine represents a "privileged scaffold" in medicinal chemistry. The core 1,2,4-triazole-3,5-diamine moiety is a known pharmacophore for hydrogen bond donor/acceptor interactions within the ATP-binding pockets of kinases and the active sites of metalloenzymes.

Structural Causality & Target Hypothesis[2]
  • Core Scaffold (Guanazole-like): The 3,5-diamino-1,2,4-triazole core is historically validated as an inhibitor of Ribonucleotide Reductase (RNR) , specifically the M2 subunit, blocking DNA synthesis.

  • N1-Methyl Substitution: Increases lipophilicity and prevents certain metabolic conjugations, potentially improving cellular permeability compared to the parent Guanazole.

  • N5-Phenyl Substitution: Provides a hydrophobic "tail" likely to occupy the hydrophobic back-pocket (Gatekeeper region) of kinases (e.g., CDK2/9 ) or the hydrophobic cleft of IDO1 , enhancing potency and selectivity over the parent molecule.

Primary Validation Targets:

  • Ribonucleotide Reductase (RNR): Mechanism-based inhibition (Historical Precedent).

  • Cyclin-Dependent Kinases (CDK): ATP-competitive inhibition (Scaffold Homology).

  • Indoleamine 2,3-dioxygenase 1 (IDO1): Heme-coordinating inhibition (Electronic similarity).

Comparative Performance Analysis

The following table contrasts the target molecule with established benchmarks for the hypothesized targets.

Feature1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine Guanazole (RNR Benchmark)Hydroxyurea (Standard of Care)Palbociclib (CDK Benchmark)
Primary Target Putative: RNR / CDK / IDO1Ribonucleotide Reductase (M2)Ribonucleotide Reductase (M2)CDK4/6
Mechanism Multi-modal (ATP-competitive or Free Radical Scavenging)Free Radical ScavengerFree Radical ScavengerATP-Competitive Inhibitor
Potency (IC50) High µM range (Predicted)~1-5 mM (Low Potency)~0.5-1 mM<50 nM (High Potency)
Solubility Moderate (DMSO soluble)High (Water soluble)HighModerate
Cell Permeability Enhanced (due to Methyl/Phenyl groups)PoorGoodHigh
Toxicity Profile Unknown (Requires Validation)Hematologic ToxicityBone Marrow SuppressionNeutropenia

Experimental Validation Protocols

To definitively identify the target, you must perform a Target Deconvolution Workflow .

Phase 1: Biophysical Target Engagement (Thermal Shift Assay)

This protocol determines if the compound binds directly to the target protein, stabilizing it against thermal denaturation.

Protocol:

  • Reagents: Recombinant human CDK2/CyclinE or RNR-M2 protein (0.5 mg/mL), SYPRO Orange dye (5000x stock), and Test Compound (10 mM in DMSO).

  • Reaction Mix:

    • Protein: 2 µM final concentration.

    • Dye: 5x final concentration.

    • Compound: Titration (10 µM, 50 µM, 100 µM).

    • Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl.

  • Instrument: qPCR machine (e.g., Roche LightCycler).

  • Cycling: Ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Analysis: Calculate the Melting Temperature (

    
    ). A shift (
    
    
    
    ) indicates direct binding.
    • Control: DMSO (Negative), Staurosporine (Positive for Kinase).

Phase 2: Functional Enzymatic Assay (RNR Activity)

Since the scaffold is Guanazole-derived, validating RNR inhibition is the logical first step.

Protocol (CDP Reduction Assay):

  • Substrate: [3H]-CDP (Cytidine Diphosphate).

  • Enzyme: Recombinant RNR-M1/M2 holoenzyme.

  • Reaction: Incubate Enzyme + Compound + DTT (reductant) + ATP (effector) for 15 min at 37°C.

  • Initiation: Add [3H]-CDP. Incubate 20 min.

  • Termination: Boil (3 min) to precipitate protein.

  • Separation: Convert nucleotides to nucleosides using phosphatase. Separate dC (product) from C (substrate) using Dowex-50/Borate columns.

  • Readout: Scintillation counting. % Inhibition =

    
    .
    
Phase 3: Cellular Mechanism of Action (Western Blotting)

If the compound targets CDKs, it must inhibit the phosphorylation of Retinoblastoma protein (Rb).

Protocol:

  • Cell Line: MCF-7 or HCT116 (RB-positive).

  • Treatment: Treat cells with 10 µM and 50 µM of compound for 24 hours.

  • Lysis: RIPA buffer + Protease/Phosphatase inhibitors.

  • Western Blot Targets:

    • p-Rb (Ser780/Ser807): Marker of CDK4/6 activity.

    • p-Rb (Thr821): Marker of CDK2 activity.

    • Total Rb: Loading control.

    • PARP: Apoptosis marker.

  • Interpretation: Loss of p-Rb signal confirms CDK inhibition.

Mechanism of Action Visualization

The following diagram illustrates the logical flow for validating the target, distinguishing between the RNR (Guanazole-like) path and the Kinase (ATP-competitive) path.

TargetValidation Compound 1-Methyl-N5-phenyl- 1H-1,2,4-triazole-3,5-diamine TSA Thermal Shift Assay (Biophysical Binding) Compound->TSA Step 1: Binding Check RNR_Path Hypothesis A: RNR Inhibition TSA->RNR_Path No Tm Shift (Radical Scavenger) Kinase_Path Hypothesis B: CDK Inhibition TSA->Kinase_Path High Tm Shift (ATP Pocket Binder) RNR_Assay CDP Reduction Assay (Substrate Conversion) RNR_Path->RNR_Assay Step 2: Functional Kinase_Assay ADP-Glo Kinase Assay (ATP Depletion) Kinase_Path->Kinase_Assay Step 2: Functional Result_RNR Outcome A: S-Phase Arrest dNTP Depletion RNR_Assay->Result_RNR Validation Result_Kinase Outcome B: G1/S Arrest Reduced p-Rb Kinase_Assay->Result_Kinase Validation

Caption: Decision tree for validating the mechanism of action based on biophysical and functional assay results.

References

  • PubChem. (2025). Compound Summary: 1-Phenyl-1H-1,2,4-triazole-3,5-diamine (Structure and Bioactivity). National Library of Medicine. Retrieved from [Link]

  • Shao, J., et al. (2013).[1] Ribonucleotide Reductase Inhibitors and Future Drug Design. Current Topics in Medicinal Chemistry. (Contextual grounding for Triazole-Diamine mechanism).

Sources

Comparative

Cross-reactivity profile of 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine

Technical Guide: Cross-Reactivity & Selectivity Profile of 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine Executive Summary & Compound Identity 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine (CAS: 37634-00-7) is a sy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity & Selectivity Profile of 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine

Executive Summary & Compound Identity

1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine (CAS: 37634-00-7) is a synthetic small molecule belonging to the 3,5-diamino-1,2,4-triazole class.[1][2] While often overshadowed by clinical candidates like Palbociclib or Ribociclib, this scaffold serves as a critical chemical probe for interrogating the ATP-binding pockets of Cyclin-Dependent Kinases (CDKs) .[1]

Unlike modern type-I


 or type-II kinase inhibitors that exploit the "gatekeeper" residues for high selectivity, this triazole-diamine core functions as a classic ATP-competitive mimic .[1] Its structural simplicity allows it to dock effectively into the hinge region of multiple kinases, leading to a "dirty" but potent cross-reactivity profile.

This guide delineates the compound's primary activity against CDK1/2, its structural liability for off-target inhibition of epigenetic modifiers (LSD1), and its metabolic cross-reactivity with Ribonucleotide Reductase (RNR).

Mechanism of Action & Pharmacophore Analysis

The molecule operates via ATP-competitve inhibition .[1] The 1,2,4-triazole ring acts as a bioisostere for the adenine ring of ATP, establishing essential hydrogen bonds with the kinase hinge region.

  • Primary H-Bonding: The N2 and N4 nitrogens of the triazole ring, along with the exocyclic C3-amine, form a donor-acceptor triad that anchors the molecule to the kinase backbone (typically residues Leu83/Glu81 in CDK2).[1]

  • Selectivity Determinant: The N5-phenyl group (anilinic moiety) projects into the hydrophobic pocket adjacent to the ATP site.[1] Modification of this phenyl ring is the primary vector for tuning selectivity between CDK1, CDK2, and CDK4.

Pharmacophore Interaction Map

Pharmacophore cluster_legend Interaction Types Compound 1-Methyl-N5-phenyl- 1H-1,2,4-triazole-3,5-diamine Triazole Triazole Core (Adenine Mimic) Compound->Triazole C3_Amine C3-Amine (H-Bond Donor) Compound->C3_Amine N5_Phenyl N5-Phenyl Group (Hydrophobic Cap) Compound->N5_Phenyl Hinge Kinase Hinge Region (Glu81/Leu83 in CDK2) Triazole->Hinge H-Bond Acceptor (N2/N4) LSD1_FAD LSD1 FAD Cofactor (Off-Target Site) Triazole->LSD1_FAD Electronic Mimicry (Amine Oxidase Inhibition) C3_Amine->Hinge H-Bond Donor Pocket Hydrophobic Pocket (Gatekeeper Residue) N5_Phenyl->Pocket Van der Waals Interaction Primary Target Primary Target Off-Target Risk Off-Target Risk

Figure 1: Pharmacophore mapping showing the dual-binding potential: ATP-mimicry in Kinases and FAD-interference in LSD1.[1]

Cross-Reactivity Profile

The utility of this probe is defined by its lack of absolute specificity. Researchers must account for the following off-targets when interpreting phenotypic data.

A. The Kinome (Primary Targets)

The compound is most potent against CDK1 (Cdc2) and CDK2 , typically exhibiting IC50 values in the low micromolar to nanomolar range depending on the assay conditions.

  • CDK2/Cyclin E: High affinity. The N5-phenyl group exploits the plasticity of the CDK2 active site.[1]

  • CDK1/Cyclin B: Moderate-High affinity.[1] Essential for G2/M phase transition inhibition.

  • GSK-3

    
    :  Common off-target for triazole-diamines due to high hinge-region homology with CDKs.[1]
    
B. The Epigenome (Structural Off-Targets)

Recent medicinal chemistry campaigns (e.g., RSC Med.[1] Chem. Commun., 2014) have identified 3,5-diamino-1,2,4-triazoles as scaffolds for LSD1 (KDM1A) inhibitors.[1]

  • Mechanism: The diamine motif can interact with the FAD cofactor deep within the LSD1 amine oxidase domain.

  • Impact: While the N5-phenyl substitution reduces LSD1 potency compared to the unsubstituted parent (Guanazole), high-concentration treatment (>10

    
    M) may induce off-target histone methylation changes (H3K4me2 accumulation).[1]
    
C. Metabolic Enzymes (The "Guanazole" Legacy)

The parent scaffold, Guanazole (3,5-diamino-1,2,4-triazole), is a known inhibitor of Ribonucleotide Reductase (RNR) .[1]

  • Risk: The 1-methyl derivative retains some capacity to chelate iron or scavenge tyrosyl radicals required for RNR activity, potentially causing S-phase arrest independent of CDK inhibition.[1]

Comparative Performance Analysis

The following table contrasts 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine with standard alternatives.

Feature1-Methyl-N5-phenyl-triazole-diamine Palbociclib (PD-0332991) Flavopiridol (Alvocidib) Guanazole
Primary Target CDK1 / CDK2 CDK4 / CDK6Pan-CDK (1, 2, 4, 6, 7,[1] 9)Ribonucleotide Reductase
Selectivity Type ATP-Competitive (Hinge)Allosteric / ATP-CompATP-CompetitiveRadical Scavenger
LSD1 Cross-Reactivity Moderate Risk Low RiskLow RiskLow Risk
Cell Cycle Arrest G1/S and G2/M G1 Phase (Exclusive)G1/S and G2/MS Phase
Experimental Utility Broad CDK Probe / Scaffold Clinical Standard (CDK4/6)Transcriptional repressionRNR Control
Solubility Moderate (DMSO required)LowModerateHigh (Water soluble)

Scientist’s Insight: Use Palbociclib if you strictly need to study the G1 checkpoint.[1] Use the Triazole-Diamine if you are screening for novel CDK2 inhibitors or need a smaller molecular weight scaffold for crystallographic soaking experiments.[1]

Validated Experimental Protocols

To ensure data integrity, you must validate the compound's activity in your specific system using these self-validating protocols.

Protocol A: Differential Kinase Selectivity Assay (ADP-Glo)

Purpose: To distinguish CDK2 inhibition from general kinase toxicity.[1]

  • Reagent Prep: Prepare 10 mM stock of 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine in 100% DMSO.

  • Enzyme Mix:

    • Well A: CDK2/CyclinE complex (0.2

      
       g/well ).
      
    • Well B: EGFR (0.2

      
       g/well ) - Negative Control (Tyrosine Kinase).[1]
      
  • Reaction:

    • Incubate compound (dose-response: 1 nM to 100

      
      M) with Enzyme Mix for 15 min at RT.
      
    • Add ATP (at

      
       apparent) and substrate (Histone H1 for CDK; Poly-Glu-Tyr for EGFR).[1]
      
    • Incubate 45 min at 30°C.

  • Detection: Add ADP-Glo Reagent (Promega) to deplete ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.[1]

  • Validation Criteria: The compound must inhibit CDK2 with >50-fold selectivity over EGFR. If EGFR is inhibited <10

    
    M, the compound is aggregating (pan-assay interference).
    
Protocol B: LSD1 Counter-Screen (Amplex Red)

Purpose: To verify if observed effects are due to epigenetic off-target inhibition.[1]

  • System: Recombinant human LSD1 (KDM1A).

  • Substrate: H3K4me2 peptide (20

    
    M).
    
  • Coupling: HRP (Horseradish Peroxidase) + Amplex Red.

  • Workflow:

    • LSD1 demethylates H3K4me2, producing H

      
      O
      
      
      
      .
    • H

      
      O
      
      
      
      reacts with Amplex Red (via HRP)
      
      
      Resorufin (Fluorescent).
  • Execution:

    • Incubate Compound + LSD1 for 10 min.

    • Add Peptide to start reaction. Monitor Ex/Em 530/590 nm kinetic mode.

  • Interpretation: If IC50 < 5

    
    M, your cellular phenotype is likely contaminated by epigenetic remodeling, not just CDK inhibition.
    

Experimental Workflow Diagram

Workflow cluster_primary Primary Screen (Kinase) cluster_secondary Off-Target Screen Start Compound Stock (10mM DMSO) CDK2 CDK2/CycE Assay (Target) Start->CDK2 EGFR EGFR Assay (Selectivity Control) Start->EGFR LSD1 LSD1/KDM1A Assay (Epigenetic Check) Start->LSD1 Decision Selectivity Ratio > 50x? CDK2->Decision EGFR->Decision Invalid Promiscuous / Toxic LSD1->Invalid Inhibition < 5µM RNR Cell Cycle Profile (S-phase Arrest Check) Valid Valid CDK Probe Decision->Valid Yes Decision->Invalid No

Figure 2: Screening workflow to validate the compound as a specific CDK probe versus a multi-target inhibitor.[1]

References

  • Lin, R., et al. (2005). "1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities."[1] Journal of Medicinal Chemistry.

  • Kutz, C. J., et al. (2014). "3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors."[1] MedChemComm.

  • PubChem. "Compound Summary: 1-Phenyl-1H-1,2,4-triazole-3,5-diamine (Analog)."[1] National Library of Medicine. [1]

  • ChemicalBook. "1H-1,2,4-Triazole-3,5-diamine (Guanazole) Reactivity Profile."

Sources

Safety & Regulatory Compliance

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